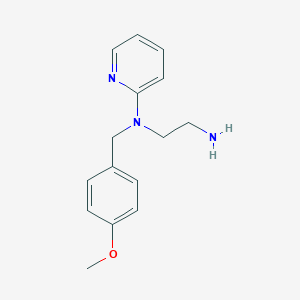

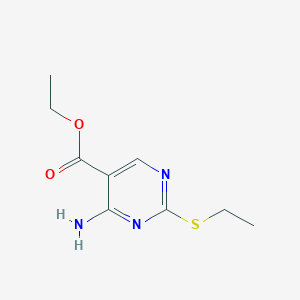

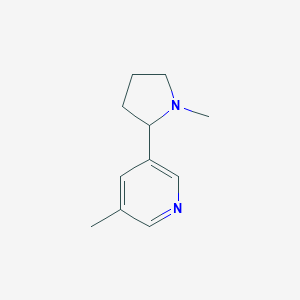

![molecular formula C17H30O3SSi B015627 (3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone CAS No. 218613-98-0](/img/structure/B15627.png)

(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone

Descripción general

Descripción

Synthesis Analysis

The synthesis of related sulfone compounds typically involves strategic functional group manipulations and the use of catalytic systems to achieve high yields and selectivity. For instance, the stereoselective [3+2] cycloaddition of N-tert-butanesulfinyl imines to arynes, facilitated by a removable PhSO₂CF₂ group, represents a method for synthesizing cyclic sulfoximines, indicating the versatility of sulfone synthesis strategies (Ye et al., 2014). Additionally, the utilization of indium (I) iodide for in situ formation of enantioenriched allenylindium reagents showcases the synthetic adaptability of sulfone derivatives (Johns et al., 2003).

Molecular Structure Analysis

The molecular structure of sulfone compounds can be intricately analyzed through spectroscopic and crystallographic techniques. For example, X-ray crystallography provides detailed insights into the spatial arrangement of atoms and the geometry around the sulfone group, essential for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Sulfone compounds participate in a variety of chemical reactions, highlighting their chemical versatility. Reactions such as three-component couplings and nucleophilic substitutions are common, with sulfones acting as electrophiles or leaving groups (Yao & Lu, 2011). The chemical properties of sulfones, including their oxidative stability and reactivity towards nucleophiles, are critical for their application in organic synthesis.

Aplicaciones Científicas De Investigación

Traceless Precatalyst : Tert-Butyl phenyl sulfoxide is used as a traceless precatalyst for generating sulfenate anions. It catalyzes the coupling of benzyl halides to trans-stilbenes with high efficiency (Zhang et al., 2015)(Zhang et al., 2015).

Catalytic Behavior in Etherification : This compound demonstrates excellent catalytic behavior in the etherification of glycerol with isobutylene, yielding tert-butylated derivatives valuable as fuel additives and cold flow improvers (Melero et al., 2008)(Melero et al., 2008).

Synthesis of Chiral Amino Carbonyl Compounds : It is used in the asymmetric Mannich reaction for synthesizing chiral amino carbonyl compounds (Yang et al., 2009)(Yang et al., 2009).

Oxidant for Luminescent Porous Silicon : Dimethyl sulfoxide acts as a mild room-temperature oxidant for luminescent porous silicon, influencing photoluminescence intensity (Song & Sailor, 1998)(Song & Sailor, 1998).

Formation of Dilithium Derivative : The reaction of tert-butyl-3-thienyl sulfone with excess n-butyllithium leads predominantly to the formation of a 2,4-dilithium derivative (Stoyanovich et al., 1973)(Stoyanovich et al., 1973).

Diastereofacial Selectivity in Nucleophilic Epoxidation : It aids in controlling diastereofacial selectivity during the nucleophilic epoxidation of γ-oxygenated-α,β-unsaturated sulphones (Jackson et al., 1991)(Jackson et al., 1991).

Thermally Activated Delayed Fluorescence Materials : Utilized in creating thermally activated delayed fluorescence materials based on specific carbazoles to tune energy gaps (Huang et al., 2014)(Huang et al., 2014).

Synthesis of Allenylindium Reagents : Used for synthesizing enantioenriched allenylindium reagents and their addition to aldehydes (Johns et al., 2003)(Johns et al., 2003).

Catalytic Oxidative Desulfurization : Demonstrates increased activity and slower deactivation for oxidative desulfurization of diesel fuel in a continuous fixed-bed reactor (Chica et al., 2006)(Chica et al., 2006).

Low Dielectric Polyetherimides : Involved in deriving low dielectric polyetherimides with excellent dielectric properties (Chen et al., 2017)(Chen et al., 2017).

Propiedades

IUPAC Name |

[(2S)-4-(benzenesulfonyl)-2-methylbutoxy]-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O3SSi/c1-15(14-20-22(5,6)17(2,3)4)12-13-21(18,19)16-10-8-7-9-11-16/h7-11,15H,12-14H2,1-6H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLQXEKRUVWTFB-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCS(=O)(=O)C1=CC=CC=C1)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCS(=O)(=O)C1=CC=CC=C1)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472541 | |

| Record name | (3S)-4-{[TERT-BUTYL(DIMETHYL)SILYL]OXY}-3-METHYLBUTYL PHENYL SULFONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone | |

CAS RN |

218613-98-0 | |

| Record name | (3S)-4-{[TERT-BUTYL(DIMETHYL)SILYL]OXY}-3-METHYLBUTYL PHENYL SULFONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

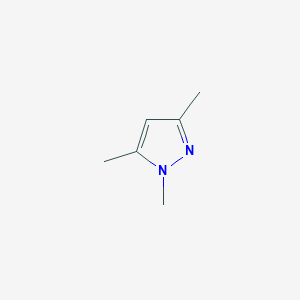

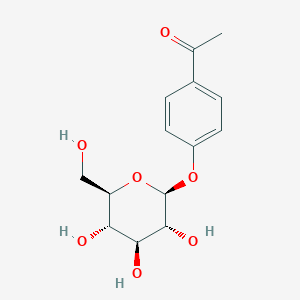

![5,6-Dinitro-1H-benzo[d]imidazole](/img/structure/B15558.png)

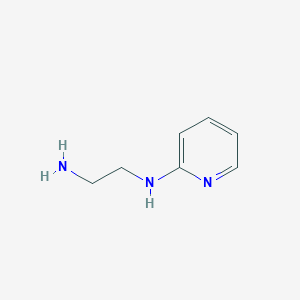

![N-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]formamide](/img/structure/B15561.png)